5,6,7,8-Tetrahydroquinolin-2-amine

Descripción general

Descripción

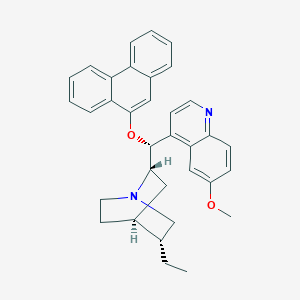

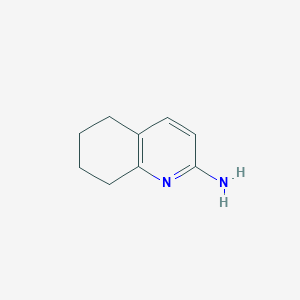

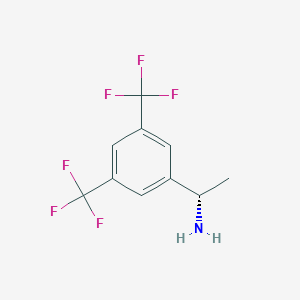

“5,6,7,8-Tetrahydroquinolin-2-amine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is also known by its IUPAC name, 5,6,7,8-tetrahydro-2-quinolinamine .

Synthesis Analysis

A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines was prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron(ii) complexes . The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) .

Chemical Reactions Analysis

Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Enzymatic Reactions

- Spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, leading to a significant yield of (R)-acetamide. This process involved spontaneous formation and hydrolysis sequences, highlighting a potential pathway for racemization (Crawford, Skerlj, & Bridger, 2007).

Synthesis and Chemical Reactions

- Tetrahydroquinoline-based tricyclic amines, including 5,6,7,8-tetrahydroquinolines, were synthesized and identified as potent and selective agonists of the 5-HT2C receptor, showcasing their potential in biological applications (Schrader et al., 2016).

- A concise one-pot synthesis method for trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines was developed, emphasizing the compound's value in medicinal chemistry due to its partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).

- A novel one-pot access to pyrindines and tetrahydroquinolines was achieved through a multi-component process, highlighting a versatile method for synthesizing these compounds (Yehia, Polborn, & Müller, 2002).

Catalysis and Synthesis

- Copper-catalyzed amination of aryl halides by aqueous ammonia using 5,6,7,8-tetrahydroquinolin-8-yl derivatives was achieved, producing primary aromatic or heteroaromatic amines efficiently (Wang, Cai, & Ding, 2009).

Anti-tumor Activities

- Synthesis and in vitro anti-tumor activity of new tetrahydroquinoline derivatives were explored, with some compounds showing promising results against cancer cell lines (Li, 2013).

- Biological properties of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds were investigated, revealing significant antiproliferative activity in various cancer cell lines (Facchetti et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

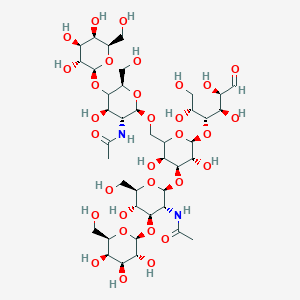

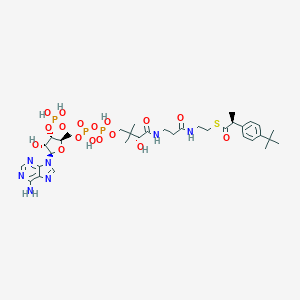

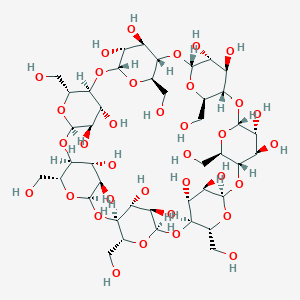

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)